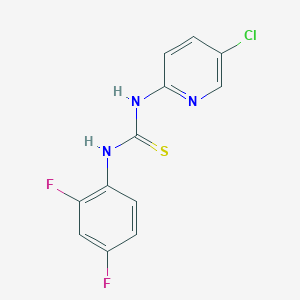![molecular formula C23H16N4O4 B5788903 3-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5788903.png)
3-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide, also known as QN-1, is a chemical compound that has been extensively studied for its potential use in scientific research. QN-1 is a member of the quinoline family of compounds, which have been shown to have a wide range of biological activities.
作用機序
The mechanism of action of 3-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells and tissues. In addition to its anti-cancer activity, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-microbial activity, which could make it useful in the treatment of a variety of different diseases.
実験室実験の利点と制限
One of the main advantages of 3-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide for lab experiments is its potent anti-cancer activity. This makes it a useful tool for studying the mechanisms of cancer development and progression. Additionally, this compound has been shown to have anti-inflammatory and anti-microbial activity, which could make it useful in the study of a variety of different diseases. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 3-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide. One area of research could be to further investigate the mechanism of action of this compound, particularly with regard to its inhibition of topoisomerase II and the NF-κB signaling pathway. Additionally, future research could focus on the development of new synthetic methods for this compound, which could improve its solubility and make it easier to work with in the lab. Finally, future research could focus on the development of new derivatives of this compound, which could have improved anti-cancer and anti-inflammatory activity.
合成法
The synthesis of 3-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide is a multi-step process that involves the reaction of several chemical reagents. The starting material for the synthesis is 3-nitrobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-phenyl-4-quinolinecarboxaldehyde to form the intermediate compound. Finally, the intermediate compound is reacted with N-(4-aminobenzoyl)imidazole to form this compound.
科学的研究の応用
3-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have potent anti-cancer activity against a variety of different types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-microbial activity, which could make it useful in the treatment of a variety of different diseases.
特性
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O4/c24-22(16-9-6-10-17(13-16)27(29)30)26-31-23(28)19-14-21(15-7-2-1-3-8-15)25-20-12-5-4-11-18(19)20/h1-14H,(H2,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXATFOBLPNWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)ON=C(C4=CC(=CC=C4)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O/N=C(/C4=CC(=CC=C4)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B5788820.png)
![N-[3-(trifluoromethoxy)phenyl]-2-naphthamide](/img/structure/B5788828.png)
![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol](/img/structure/B5788843.png)
![N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5788847.png)

![4-methyl-3-[(4-methylbenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5788860.png)
![5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788862.png)



![2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5788900.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5788913.png)

